

Pinocembrin Chalcone: A Promising Antimicrobial Agent for Cell-Based Assays

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Compound of Interest

Compound Name: Pinocembrin chalcone

Cat. No.: B017765

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pinocembrin chalcone, a naturally occurring flavonoid, has garnered significant interest in the scientific community for its potential therapeutic properties, including its notable antimicrobial activity. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the antimicrobial efficacy of **pinocembrin chalcone**. The provided methodologies are designed to be a valuable resource for researchers in microbiology, natural product chemistry, and drug discovery.

Data Presentation

The antimicrobial activity of **pinocembrin chalcone** and its related compound, pinocembrin, has been evaluated against a variety of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of their potency.

Table 1: Minimum Inhibitory Concentration (MIC) of **Pinocembrin Chalcone** against various microorganisms.

Microorganism	Strain	MIC (µg/mL)	Reference
Neisseria gonorrhoeae	WHO V	128	[1]
Candida albicans	-	100	[1][2]
Staphylococcus aureus	-	-	[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Pinocembrin against various microorganisms.

Microorganism	Strain	MIC (µg/mL)	Reference
Aeromonas hydrophila	-	256	[4]
Penicillium italicum	-	100	
Neisseria gonorrhoeae	Panel	64-128	
Escherichia coli	-	-	
Pseudomonas aeruginosa	-	-	
Klebsiella pneumoniae	-	-	
Bacillus subtilis	-	-	
Staphylococcus aureus	-	-	
Staphylococcus lentus	-	-	

Experimental Protocols

Detailed methodologies for key cell-based assays to determine the antimicrobial activity of **pinocembrin chalcone** are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of **pinocembrin chalcone** that inhibits the visible growth of a microorganism.

Materials:

- **Pinocembrin chalcone**
- Sterile 96-well microtiter plates
- Microbial culture (bacterial or fungal)
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Spectrophotometer
- Sterile pipette tips and multichannel pipette
- Incubator

Procedure:

- Preparation of **Pinocembrin Chalcone** Stock Solution: Dissolve **pinocembrin chalcone** in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
- Preparation of Microbial Inoculum:
 - Bacteria: Culture bacteria in broth overnight. Dilute the culture to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.
 - Fungi: Grow fungi on an appropriate agar medium. Prepare a spore suspension and adjust the concentration to approximately $0.5\text{--}2.5 \times 10^3$ CFU/mL in the test wells.
- Serial Dilution:

- Add 100 μ L of sterile broth to all wells of a 96-well plate.
- Add 100 μ L of the **pinocembrin chalcone** stock solution to the first well of each row to be tested and mix.
- Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, discarding the final 100 μ L from the last well.
- Inoculation: Add 100 μ L of the prepared microbial inoculum to each well, resulting in a final volume of 200 μ L.
- Controls:
 - Growth Control: Wells containing only broth and inoculum.
 - Sterility Control: Wells containing only broth.
 - Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve the compound.
- Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
- MIC Determination: The MIC is the lowest concentration of **pinocembrin chalcone** at which no visible growth (turbidity) is observed.

Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

- **Pinocembrin chalcone** solution
- Sterile Petri dishes
- Appropriate agar medium (e.g., Mueller-Hinton Agar)
- Microbial culture

- Sterile cotton swabs
- Sterile cork borer or pipette tip
- Incubator

Procedure:

- **Preparation of Agar Plates:** Pour sterile molten agar into Petri dishes and allow them to solidify.
- **Inoculation:** Dip a sterile cotton swab into the microbial suspension (adjusted to a 0.5 McFarland standard) and streak it evenly across the entire surface of the agar plate.
- **Well Creation:** Use a sterile cork borer or pipette tip to create wells (6-8 mm in diameter) in the agar.
- **Application of Pinocembrin Chalcone:** Add a specific volume (e.g., 50-100 μL) of the **pinocembrin chalcone** solution at a known concentration into each well.
- **Controls:**
 - **Positive Control:** A well containing a known antibiotic.
 - **Negative Control:** A well containing the solvent used to dissolve the compound.
- **Incubation:** Incubate the plates at the appropriate temperature for 18-24 hours.
- **Measurement:** Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Time-Kill Kinetics Assay

This assay determines the rate at which **pinocembrin chalcone** kills a microorganism over time.

Materials:

- **Pinocembrin chalcone**

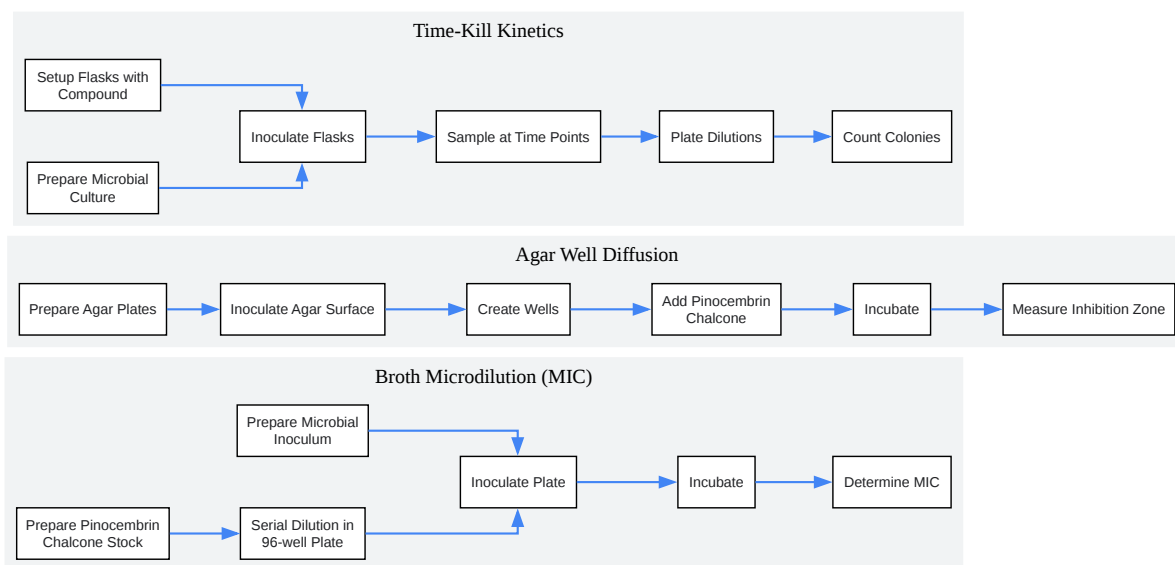
- Microbial culture
- Appropriate sterile broth medium
- Sterile flasks or tubes
- Sterile saline or phosphate-buffered saline (PBS)
- Sterile agar plates
- Incubator
- Colony counter

Procedure:

- Inoculum Preparation: Prepare a microbial suspension in broth and adjust the concentration to approximately 1×10^6 CFU/mL.
- Assay Setup:
 - Prepare flasks or tubes containing broth with different concentrations of **pinocembrin chalcone** (e.g., 1x MIC, 2x MIC, 4x MIC).
 - Include a growth control flask without the compound.
- Inoculation: Inoculate each flask with the prepared microbial suspension.
- Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
- Viable Cell Count:
 - Perform serial dilutions of the collected aliquots in sterile saline or PBS.
 - Plate a known volume of each dilution onto agar plates.
- Incubation: Incubate the plates until colonies are visible.

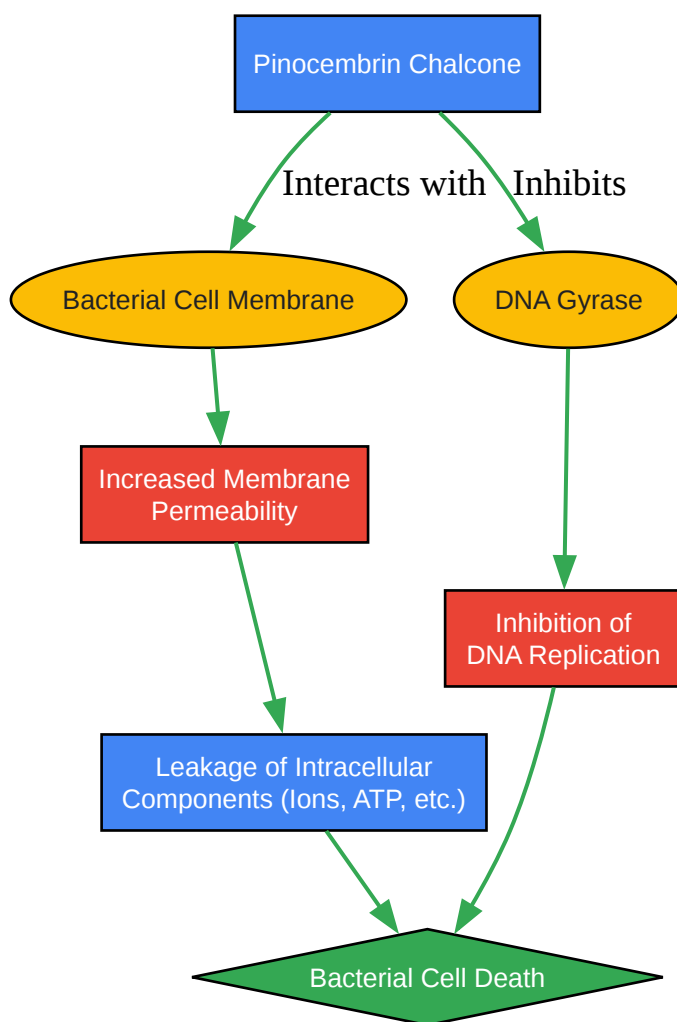
- **Data Analysis:** Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time to generate time-kill curves.

Mandatory Visualizations



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Caption: Experimental workflow for antimicrobial cell-based assays.



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Caption: Proposed antimicrobial mechanism of action for chalcones.

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